![molecular formula C50H91N5O B13386412 2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)
2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine; 2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine; 5-methylidene-6-propan-2-yl-4-azaspiro[25]octane; 2-methylidene-3-propan-2-ylpiperidine; 6-propan-2-yl-4-azaspiro[24]heptan-5-one” is a complex organic molecule with multiple structural variations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon bonds necessary for the piperidine and pyrrolidine rings.
Cyclization Reactions: These are crucial for forming the spiro and aza structures.
Hydrogenation: This step may be used to reduce double bonds and stabilize the final product.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action for these compounds involves their interaction with specific molecular targets. For example, they may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-6-methylidene-5-propan-2-ylpiperidine
- 2,2-Dimethyl-5-methylidene-4-propan-2-ylpyrrolidine
- 5-Methylidene-6-propan-2-yl-4-azaspiro[2.5]octane
- 2-Methylidene-3-propan-2-ylpiperidine
- 6-Propan-2-yl-4-azaspiro[2.4]heptan-5-one
Uniqueness
The uniqueness of these compounds lies in their structural diversity and the presence of multiple functional groups, which contribute to their varied chemical reactivity and potential applications. Compared to similar compounds, they may offer enhanced stability, reactivity, or biological activity.
Propriétés
Formule moléculaire |
C50H91N5O |
|---|---|
Poids moléculaire |
778.3 g/mol |
Nom IUPAC |
2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one |
InChI |
InChI=1S/C11H19N.C11H21N.C10H19N.C9H15NO.C9H17N/c1-8(2)10-4-5-11(6-7-11)12-9(10)3;1-8(2)10-6-7-11(4,5)12-9(10)3;1-7(2)9-6-10(4,5)11-8(9)3;1-6(2)7-5-9(3-4-9)10-8(7)11;1-7(2)9-5-4-6-10-8(9)3/h8,10,12H,3-7H2,1-2H3;8,10,12H,3,6-7H2,1-2,4-5H3;7,9,11H,3,6H2,1-2,4-5H3;6-7H,3-5H2,1-2H3,(H,10,11);7,9-10H,3-6H2,1-2H3 |
Clé InChI |
OYQZHJMLVGRVOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCNC1=C.CC(C)C1CCC(NC1=C)(C)C.CC(C)C1CCC2(CC2)NC1=C.CC(C)C1CC(NC1=C)(C)C.CC(C)C1CC2(CC2)NC1=O |
Numéros CAS associés |
41724-56-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



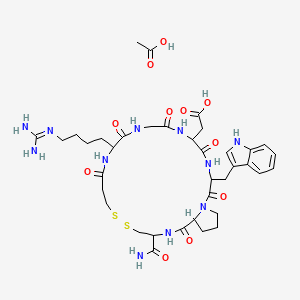
![{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13386351.png)
![Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13386356.png)
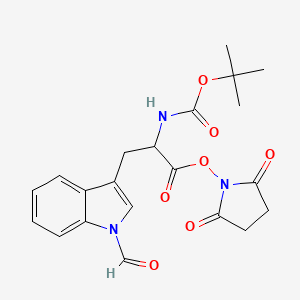
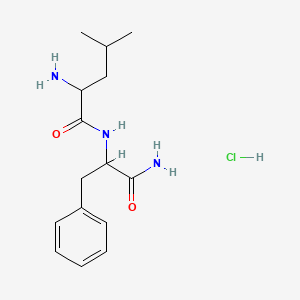
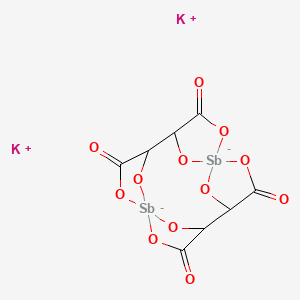
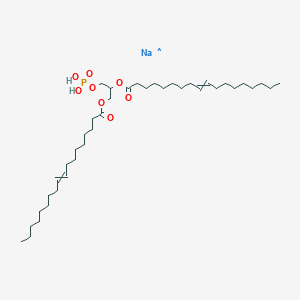
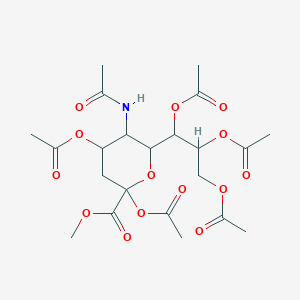
![{[(2S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13386378.png)

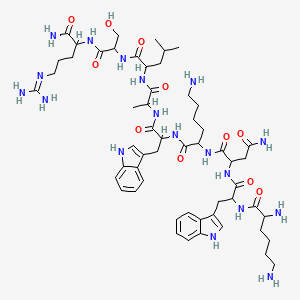
![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)
